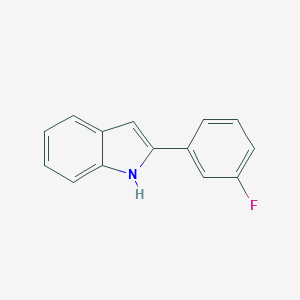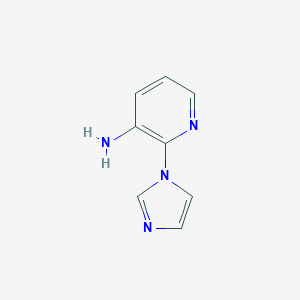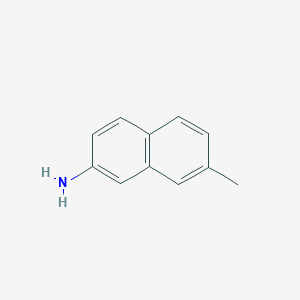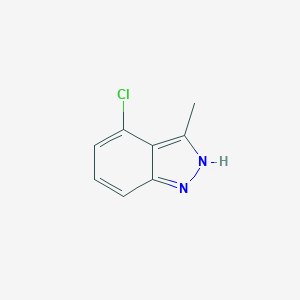
1-(4-Nitrobenzyl)pyrrolidin
Übersicht
Beschreibung
1-(4-Nitrobenzyl)pyrrolidine is a chemical compound with the molecular formula C₁₁H₁₃NO₂. It is characterized by a pyrrolidine ring attached to a benzyl group that is substituted with a nitro group at the para position.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrobenzyl)pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the molecule.
Mode of Action
Pyrrolidine derivatives are known to undergo nucleophilic ring opening reactions . This process involves the breaking of the pyrrolidine ring and the formation of new bonds, which can lead to changes in the molecule’s activity .
Biochemical Pathways
For instance, pyrrolidine is a part of the pyrrolidine pathway, one of the three known pathways of nicotine degradation in bacteria .
Pharmacokinetics
The physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetic profile . For instance, the presence of the nitrobenzyl group could potentially affect the compound’s lipophilicity, which in turn could influence its absorption and distribution .
Result of Action
Pyrrolidine derivatives are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The action of 1-(4-Nitrobenzyl)pyrrolidine, like other chemical compounds, can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific biological environment in which the compound is present . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The biochemical properties of 1-(4-Nitrobenzyl)pyrrolidine are not fully understood due to the limited research available. It is known that pyrrolidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the derivative and the biomolecules it interacts with .
Cellular Effects
The cellular effects of 1-(4-Nitrobenzyl)pyrrolidine are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Nitrobenzyl)pyrrolidine is not well-studied. It is known that pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Nitrobenzyl)pyrrolidine in laboratory settings are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can have various effects over time in laboratory settings, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(4-Nitrobenzyl)pyrrolidine at different dosages in animal models are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can have various effects at different dosages in animal models, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that 1-(4-Nitrobenzyl)pyrrolidine is involved in are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1-(4-Nitrobenzyl)pyrrolidine within cells and tissues are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can interact with various transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(4-Nitrobenzyl)pyrrolidine and its effects on activity or function are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Nitrobenzyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of 1-(4-Nitrobenzyl)pyrrolidine often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or column chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Nitrobenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 1-(4-Aminobenzyl)pyrrolidine.
Substitution: Various substituted benzylpyrrolidines depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
1-(4-Aminobenzyl)pyrrolidine: Similar structure but with an amino group instead of a nitro group.
1-Benzylpyrrolidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 1-(4-Nitrobenzyl)pyrrolidine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-5-3-10(4-6-11)9-12-7-1-2-8-12/h3-6H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRULNKOFMFLCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354818 | |
| Record name | 1-(4-Nitrobenzyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133851-67-9 | |
| Record name | 1-(4-Nitrobenzyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

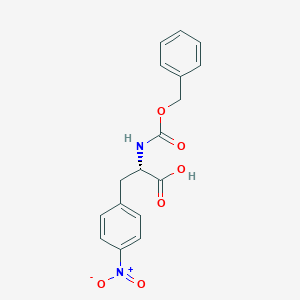
![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)
![methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B175755.png)
![benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B175757.png)
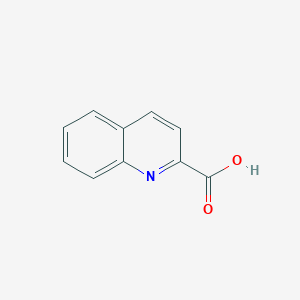

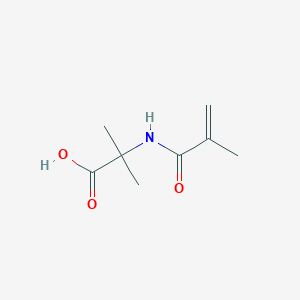
![(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B175773.png)
